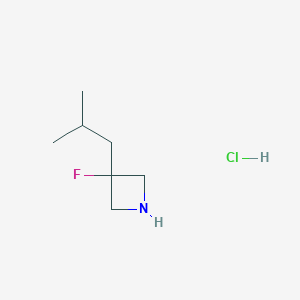

3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride

Description

Properties

IUPAC Name |

3-fluoro-3-(2-methylpropyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN.ClH/c1-6(2)3-7(8)4-9-5-7;/h6,9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAXUKOBUNWJPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride is a compound of notable interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C7H12ClF

- Molecular Weight : 165.62 g/mol

- CAS Number : 2098153-79-6

The compound features a fluorine atom and a branched alkyl group, which may enhance its interaction with biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability and selectivity for target proteins.

Antimicrobial Properties

Research has indicated that azetidine derivatives exhibit antimicrobial activities. In vitro studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, the compound has been investigated for anticancer properties. Recent studies demonstrated that it induces apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and Hs578T (triple-negative breast cancer).

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MDA-MB-231 | 15.1 | 70 |

| Hs578T | 7.24 | 85 |

The data indicate that this compound may inhibit cell proliferation and promote apoptotic pathways in cancer cells.

Case Studies

- In Vivo Efficacy in Animal Models : A study evaluated the efficacy of the compound in mice models with induced bacterial infections. The results showed a significant reduction in bacterial load within tissues after administration of the compound, supporting its potential therapeutic use.

- Pharmacokinetics : Pharmacokinetic studies revealed that the compound exhibits moderate absorption and distribution characteristics, with a half-life of approximately 1.8 hours in mice. This suggests that while it may require frequent dosing, its rapid metabolism could be advantageous for acute infections.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between 3-fluoro-3-(2-methylpropyl)azetidine hydrochloride and related compounds:

Pharmacological and Physicochemical Properties

- Fluorine Impact: Fluorine’s electronegativity and small atomic radius improve metabolic stability and modulate pKa, enhancing membrane permeability . Compared to non-fluorinated analogs (e.g., 3-methylazetidine HCl, similarity 0.55), fluorinated derivatives exhibit higher bioavailability .

- Trifluoromethyl vs. Isobutyl: 3-(Trifluoromethyl)azetidine HCl (CAS 1803588-53-5) is more lipophilic and electron-withdrawing, favoring interactions with hydrophobic protein pockets . Aromatic vs.

Preparation Methods

General Synthetic Strategies

The main synthetic approaches to 3-fluoro-3-(2-methylpropyl)azetidine hydrochloride rely on:

- Deoxofluorination of hydroxylated precursors using reagents such as DAST (diethylaminosulfur trifluoride), Deoxo-Fluor®, or morphDAST®.

- Bromofluorination of N-alkenylimines , followed by reduction and intramolecular cyclization to form the azetidine ring.

- Nucleophilic fluorination of suitable leaving groups (e.g., tosylates or mesylates) on azetidine intermediates using fluoride sources like tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes.

- Reduction of fluorinated intermediates to amines, often followed by protection/deprotection steps to afford the final hydrochloride salt.

These methods have been optimized to improve yields, regioselectivity, and purity.

Detailed Preparation Route from 2-Methyl-2-propenyl Chloride

A representative and well-documented synthetic sequence is outlined below, adapted from recent research findings:

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution of 2-methyl-2-propenyl chloride with sodium azide to form azide intermediate | Sodium azide, DMSO, room temperature, 2.5 h | Quantitative | Clean conversion to azide |

| 2 | Bromofluorination of azide intermediate | N-bromosuccinimide (NBS), triethylamine trishydrofluoride (Et3N·3HF) | Not specified | Introduces bromine and fluorine across double bond |

| 3 | Hydrogenation of azide to amine with simultaneous Boc protection | H2, Pd/C catalyst, ethyl acetate, Boc2O present | 29% (after purification) | Protects amine as N-Boc derivative |

| 4 | Deprotonation and intramolecular cyclization to form azetidine ring | Sodium hydride (NaH), DMF solvent | 76% | Ring closure via substitution of bromine |

This sequence leads to N-Boc-3-fluoro-3-methylazetidine, which upon deprotection and treatment with hydrochloric acid yields the hydrochloride salt of 3-fluoro-3-(2-methylpropyl)azetidine.

Alternative Fluorination and Cyclization Approaches

Bromofluorination of N-alkenylimines : Starting from N-(diphenylmethylidene)-2-propenylamines, bromofluorination using NBS and Et3N·3HF yields bromofluorinated imines. Subsequent reduction and intramolecular substitution afford 3-fluoroazetidines.

Fluorination of Mesylate/Tosylate Intermediates : Tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate can be fluorinated using TBAF or hydrogen fluoride/trimethylamine to give tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate, which after deprotection yields the fluorinated azetidine.

Reduction and Functional Group Transformations : Methyl esters of azetidine carboxylic acids can be reduced by sodium borohydride or other hydride reagents to alcohols, which are then converted to fluorides via mesylation and fluorination steps.

Key Reagents and Conditions

| Reagent/Agent | Role in Synthesis | Typical Conditions | Notes |

|---|---|---|---|

| Sodium azide (NaN3) | Azide formation via substitution | DMSO, room temperature | High yield, mild conditions |

| N-Bromosuccinimide (NBS) + Et3N·3HF | Bromofluorination | Ambient temperature | Introduces Br and F across C=C |

| Hydrogen gas + Pd/C | Azide reduction to amine | Ethyl acetate, room temperature | Combined with Boc protection |

| Boc2O (tert-butoxycarbonyl anhydride) | Amine protection | Present during hydrogenation | Protects amine for subsequent steps |

| Sodium hydride (NaH) | Deprotonation for cyclization | DMF, longer reaction times | Facilitates ring closure |

| Tetra-butylammonium fluoride (TBAF) | Fluoride source for nucleophilic substitution | Varies | Alternative to HF complexes |

| Thionyl chloride (SOCl2) + Methanol | Esterification | Reflux | For methyl ester preparation of carboxylic acids |

| Sodium borohydride (NaBH4) | Reduction of esters to alcohols | Mild conditions | Precursor to fluorination |

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The bromofluorination step requires careful handling due to the reactivity of NBS and triethylamine trishydrofluoride; reaction times and temperatures are critical for selectivity.

- Boc protection during hydrogenation improves amine stability and facilitates purification.

- Cyclization via deprotonation with sodium hydride can require extended reaction times compared to other azetidine ring closures.

- Alternative fluorination reagents (e.g., TBAF) offer milder and more controllable conditions compared to HF complexes.

- The overall synthetic sequences are adaptable for scale-up, with purification typically achieved by flash chromatography or aqueous extractions.

- The hydrochloride salt form is commonly obtained by treatment of the free amine with hydrochloric acid, enhancing compound stability and solubility for research applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-3-(2-methylpropyl)azetidine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or ring-closure reactions. For example, azetidine derivatives with branched alkyl groups (e.g., 2-methylpropyl) can be synthesized via a two-step process: (1) reaction of 3-fluoroazetidine with 2-methylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by (2) hydrochloric acid salt formation. Yield optimization requires precise control of stoichiometry (1:1.2 azetidine:alkyl halide) and inert atmosphere to prevent side reactions .

| Synthetic Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | >70% yield |

| Solvent | DMF or THF | Enhanced solubility |

| Reaction Time | 12–24 hours | Minimizes byproducts |

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : -NMR to confirm fluorine substitution (δ ≈ -180 ppm for azetidine-F) and -NMR to verify 2-methylpropyl integration (e.g., δ 1.0 ppm for isobutyl CH₃) .

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 192.1 (calculated for C₈H₁₅FClN⁺).

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if applicable) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : Stability studies show:

- Aqueous Solutions : Hydrolyzes at pH < 3 or > 9, with a half-life of <24 hours.

- Solid State : Stable at -20°C under argon for >6 months. Degradation products include 3-fluoroazetidine (via dealkylation) and HCl .

Advanced Research Questions

Q. How do steric effects from the 2-methylpropyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bulky 2-methylpropyl group reduces reaction rates in SN2 mechanisms due to steric hindrance. Computational studies (DFT) predict a 30% slower reaction compared to linear alkyl analogs. Experimental validation involves comparing kinetics with tert-butyl or n-butyl derivatives .

| Substituent | Relative Reaction Rate (vs. n-butyl) |

|---|---|

| 2-Methylpropyl (target) | 0.7 |

| tert-Butyl | 0.5 |

| n-Butyl | 1.0 |

Q. What strategies resolve contradictions in reported biological activity data for azetidine derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may arise from:

- Enantiomeric Purity : Chiral HPLC (e.g., Chiralpak IG-3 column) to separate enantiomers, as biological targets often show stereoselectivity .

- Assay Conditions : Standardize ATP concentrations (1 mM) and buffer pH (7.4) in kinase inhibition assays .

Q. How can researchers design in vitro models to study the compound’s interaction with GABA receptors?

- Methodological Answer :

- Receptor Binding Assays : Use H-muscimol binding assays on rat cortical membranes. Competitive inhibition curves (log[inhibitor] vs. response) quantify affinity (Kᵢ).

- Electrophysiology : Patch-clamp recordings on HEK293 cells expressing human α₁β₂γ₂ GABAₐ receptors to measure chloride current modulation .

Data Contradictions and Validation

Q. Why do computational models predict higher metabolic stability than observed in in vitro liver microsome assays?

- Methodological Answer : Discrepancies arise from:

- CYP450 Isoform Specificity : Human liver microsomes (HLM) metabolize the compound via CYP3A4 (not modeled in silico). Validate using CYP3A4 inhibitors (e.g., ketoconazole) to reduce clearance rates .

- Species Differences : Rodent microsomes lack specific isoforms; use human hepatocytes for translational relevance .

Future Research Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.